Cas no 2095050-22-7 ((1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol)
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL18695215
- (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- 2095050-22-7
- DZNUILZTUIHCTK-UHFFFAOYSA-N
- [2-(2-methoxyethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
- AKOS026720691
- F2198-0121
-
- Inchi: 1S/C8H11F3N2O2/c1-15-3-2-13-6(5-14)4-7(12-13)8(9,10)11/h4,14H,2-3,5H2,1H3
- InChI Key: DZNUILZTUIHCTK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CO)N(CCOC)N=1)(F)F
Computed Properties
- Exact Mass: 224.07726208g/mol
- Monoisotopic Mass: 224.07726208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 47.3Ų
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M120596-100mg |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)methanol |
2095050-22-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M120596-500mg |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)methanol |
2095050-22-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
| TRC | M120596-1g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)methanol |
2095050-22-7 | 1g |
$ 475.00 | 2022-06-04 | ||
| Life Chemicals | F2198-0121-0.25g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-0121-0.5g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-0121-1g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-0121-2.5g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-0121-5g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-0121-10g |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol |
2095050-22-7 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
(1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Introduction to (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, the compound with the CAS number 2095050-22-7 and the product name (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its complex molecular framework, has been the subject of extensive research in recent years, particularly in the field of medicinal chemistry.
The molecular structure of (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol consists of a pyrazole core substituted with a 2-methoxyethyl group at the 1-position and a trifluoromethyl group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties, making it a versatile intermediate in synthetic chemistry. The pyrazole ring is known for its stability and ability to participate in various hydrogen bonding interactions, which are crucial for drug-receptor binding.
In recent years, there has been a growing interest in developing novel compounds with enhanced bioactivity and selectivity. The trifluoromethyl group, in particular, is widely recognized for its ability to improve metabolic stability and binding affinity. This has led to its incorporation into numerous drug candidates targeting various therapeutic areas. The research on (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has explored its potential as a building block for more complex molecules with improved pharmacological profiles.
The synthesis of (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to achieve high yields and purity. These methods are essential for producing compounds that meet the stringent requirements of pharmaceutical applications. The synthesis process also highlights the importance of optimizing reaction conditions to minimize side products and byproducts, ensuring a scalable and cost-effective production method.
The biological activity of (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has been extensively studied in various preclinical models. Initial findings suggest that this compound exhibits promising properties as an intermediate in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for further exploration. Additionally, the compound's structural features allow for modifications that can enhance its pharmacokinetic properties, including solubility and bioavailability.
In the context of current research trends, there is a particular focus on developing small molecule inhibitors that can modulate protein-protein interactions. The pyrazole scaffold is well-suited for this purpose due to its ability to mimic natural ligands and disrupt aberrant signaling pathways. The incorporation of the trifluoromethyl group further enhances the compound's potential as an inhibitor by improving its binding affinity and selectivity. This has led to investigations into its role in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
The application of computational methods has also played a crucial role in understanding the behavior of (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into its mechanism of action and help guide the design of more effective derivatives. By integrating experimental data with computational simulations, researchers can accelerate the discovery process and identify lead compounds with optimized properties.
The future prospects for (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol are promising, with ongoing research aimed at expanding its applications in drug development. Novel synthetic strategies are being explored to improve yield and efficiency, while new biological assays are being developed to assess its potential therapeutic effects. As our understanding of chemical biology continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
In conclusion, the compound with CAS number 2095050-22-7, known as (1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, represents a significant advancement in chemical research. Its unique structural features and potential applications make it a valuable asset in pharmaceutical development. With continued research and innovation, this compound is poised to contribute to the discovery of new treatments that improve human health worldwide.
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